molecular formula C99H155N31O23 B549325 Dynorphin A (swine) CAS No. 80448-90-4

Dynorphin A (swine)

Cat. No.: B549325
CAS No.: 80448-90-4
M. Wt: 2147.5 g/mol
InChI Key: JMNJYGMAUMANNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dynorphin is a class of endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides are primarily involved in modulating pain, stress response, and mood regulation. Dynorphins exert their effects mainly through the kappa-opioid receptor, a G-protein-coupled receptor, but they also have some affinity for the mu-opioid receptor, delta-opioid receptor, and the N-methyl-D-aspartic acid-type glutamate receptor .

Scientific Research Applications

Dynorphin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Mode of Action

Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .

Biochemical Pathways

The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .

Pharmacokinetics

It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .

Result of Action

The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .

Action Environment

The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A

Safety and Hazards

Dynorphin A (1-17) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It may cause respiratory tract irritation and is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dynorphin peptides are synthesized through the enzymatic cleavage of the precursor protein prodynorphin. This process involves the action of proprotein convertase 2 within synaptic vesicles in the presynaptic terminal . The synthetic version of dynorphin can be created by sequencing the amino acids and replicating the sequence in a laboratory setting .

Industrial Production Methods: Industrial production of dynorphin involves recombinant DNA technology, where the gene encoding prodynorphin is inserted into a suitable expression system, such as bacteria or yeast. The expressed prodynorphin is then purified and cleaved enzymatically to produce dynorphin peptides .

Chemical Reactions Analysis

Types of Reactions: Dynorphin undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically modified dynorphin peptides with altered functional groups, which can affect their binding affinity and activity at opioid receptors .

Comparison with Similar Compounds

Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .

Properties

IUPAC Name

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNJYGMAUMANNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H155N31O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2147.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74913-18-1
Record name Dynorphins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.